Benzene, 1,3-bis(phenylthio)-
Description
Significance of Sulfur-Containing Organic Molecules in Advanced Materials Science
Sulfur-containing organic molecules, particularly aryl thioethers, are integral to the development of advanced materials. evitachem.comontosight.ai The presence of sulfur atoms imparts specific electronic properties that are highly sought after in materials science. These compounds are frequently investigated for their potential in creating conductive polymers and organic semiconductors. researchgate.netnasa.gov The sulfur atom's ability to be oxidized to form sulfoxides or sulfones allows for the fine-tuning of the electronic characteristics of these materials. researchgate.net This versatility makes sulfur-containing molecules, including thioether-substituted arenes, key components in the design of next-generation optoelectronic devices. nasa.gov
Overview of Arene Derivatives in Ligand Design and Supramolecular Chemistry
Arene derivatives are fundamental in the fields of ligand design and supramolecular chemistry. Their rigid frameworks and tunable electronic nature make them excellent scaffolds for constructing ligands that can coordinate with metal centers. researchgate.net This is crucial for developing catalysts used in a wide array of organic transformations. researchgate.net For instance, some thioether derivatives can act as "pincer" ligands, which bind tightly to a metal atom at three points, enhancing catalytic activity and stability. nih.gov
In supramolecular chemistry, arene derivatives like calixarenes are renowned for their ability to form host-guest complexes. nasa.gov These macrocyclic compounds have cavities that can encapsulate smaller molecules or ions, leading to applications in sensing, separation processes, and the construction of complex molecular assemblies. The incorporation of sulfur into these arene structures, as seen in thiacalixarenes, can alter the size of the molecular cavity and its binding properties. nasa.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2974-10-9 |
|---|---|
Molecular Formula |
C18H14S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,3-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C18H14S2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H |
InChI Key |
FOXSXNJTWXVMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis of Benzene (B151609), 1,3-bis(phenylthio)- and its Derivatives
Spectroscopic analysis is fundamental to the structural elucidation of Benzene, 1,3-bis(phenylthio)-, providing empirical data that confirms its covalent structure and electronic configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for Benzene, 1,3-bis(phenylthio)- are not widely reported in readily accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures and established principles of NMR theory.
The ¹H NMR spectrum of Benzene, 1,3-bis(phenylthio)- is expected to be characterized exclusively by signals in the aromatic region, typically between 6.5 and 8.0 ppm, as there are no aliphatic protons present in the structure.
The protons on the three aromatic rings would exhibit complex splitting patterns due to spin-spin coupling.
Central Benzene Ring: The protons on the 1,3-disubstituted central ring are chemically distinct. The proton at the C2 position would likely appear as a triplet, while the protons at C4 and C6 would be doublets, and the proton at C5 would be a triplet.
Phenylthio Groups: The protons on the two terminal phenyl rings would present as multiplets, reflecting the complex coupling between ortho, meta, and para positions.
It is important to note that electron-donating or electron-withdrawing substituents on any of the aromatic rings in derivatives of this compound would cause predictable upfield or downfield shifts of these proton signals.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Benzene, 1,3-bis(phenylthio)-
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Central Ring (H-2) | ~7.0-7.4 | Triplet (t) |
| Central Ring (H-4, H-6) | ~7.0-7.4 | Doublet (d) |
| Central Ring (H-5) | ~7.0-7.4 | Triplet (t) |
| Phenylthio Rings | ~7.1-7.5 | Multiplet (m) |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For Benzene, 1,3-bis(phenylthio)-, the carbons of the aromatic rings are expected to resonate in the typical downfield region of 120-150 ppm.
Based on the C2v symmetry of the molecule, one would anticipate a total of nine distinct carbon signals:
Four signals for the central 1,3-disubstituted benzene ring.
Four signals for the two equivalent terminal phenyl rings.
One signal for the two equivalent ipso-carbons of the terminal phenyl rings attached to the sulfur atoms.
The carbon atoms directly bonded to the sulfur atoms (C-S) would likely appear in the range of 130-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Environments for Benzene, 1,3-bis(phenylthio)-
| Carbon Environment | Predicted Number of Signals | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| Central Aromatic Ring | 4 | 120-140 |
| Terminal Phenyl Rings | 4 | 120-135 |
| C-S (ipso-carbons) | 1 | 130-140 |
Note: These are predicted values based on molecular symmetry and typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of its bonds. Although a specific experimental IR spectrum for Benzene, 1,3-bis(phenylthio)- is not available in the searched literature, the characteristic absorption bands can be predicted. The spectrum would be dominated by absorptions corresponding to the aromatic rings and the carbon-sulfur bonds.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp, medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring.
C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ region can often provide information about the substitution pattern of the benzene rings.
C-S stretching: A weak to medium absorption band is expected in the 700-600 cm⁻¹ range, indicative of the thioether linkage.
Table 3: Predicted Characteristic IR Absorption Bands for Benzene, 1,3-bis(phenylthio)-
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Aromatic C-H | Out-of-plane Bending | 900 - 690 |
| C-S (Thioether) | Stretching | 700 - 600 |
Note: These are general frequency ranges for the indicated functional groups.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For Benzene, 1,3-bis(phenylthio)-, the molecular formula is C₁₈H₁₄S₂.
The calculated monoisotopic mass for this formula is 294.05369279 Da. spectrabase.com HR-MS analysis would aim to detect the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) and measure its mass-to-charge ratio (m/z) with high precision. An experimentally determined mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the confirmation of the molecular formula C₁₈H₁₄S₂.
Table 4: Molecular Formula and Mass Data for Benzene, 1,3-bis(phenylthio)-
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄S₂ | PubChem spectrabase.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The spectrum is expected to show absorptions characteristic of substituted benzene rings. These typically include:
An intense absorption band (E-band) around 200-220 nm.
A less intense band (B-band) with fine structure in the 250-280 nm region.
The presence of the sulfur atoms acting as auxochromes, with their non-bonding electrons, can interact with the π-system of the benzene rings. This interaction typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The extent of this shift would provide insight into the electronic communication between the sulfur atoms and the aromatic rings.
X-ray Crystallographic Investigations
While a definitive crystal structure for the parent compound, Benzene, 1,3-bis(phenylthio)-, was not found in the surveyed literature, extensive crystallographic studies have been conducted on its close derivatives, providing critical insights into its likely structural properties.
The crystal structure of derivatives provides a model for the parent compound's potential solid-state arrangement. For instance, the derivative 2-nitro-1,3-bis(phenylthio)benzene crystallizes in the monoclinic system with a P21/c space group. researchgate.net Another closely related analogue, 1,3-bis(phenylsufanylmethyl)benzene , which features methylene (B1212753) spacers, crystallizes in the orthorhombic system. nih.gov
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-nitro-1,3-bis(phenylthio)benzene | Monoclinic | P21/c | researchgate.net |
| 1,3-bis(phenylsufanylmethyl)benzene | Orthorhombic | Not Specified | nih.gov |
The conformation of these molecules is largely defined by the dihedral angles between the central benzene ring and the peripheral phenyl groups. In the case of 2-nitro-1,3-bis(phenylthio)benzene , the nitro group is twisted out of the plane of the central phenyl ring by 40.69 (7)°. researchgate.net This significant twist is due to steric hindrance. The molecule exhibits approximate twofold symmetry. researchgate.net
For the analogue 1,3-bis(phenylsufanylmethyl)benzene , the planes of the thiophenyl rings are rotated to be almost perpendicular to the plane of the central phenyl ring, with a dihedral angle of 80.24 (10)°. nih.govresearchgate.net This conformation minimizes steric repulsion between the phenyl rings.
The crystal packing of these aromatic compounds is stabilized by various non-covalent interactions. In the crystal structure of 1,3-bis(phenylsufanylmethyl)benzene , the presence of intermolecular C—H—π interactions is explicitly noted. nih.govresearchgate.net These interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an aromatic ring of a neighboring molecule, play a crucial role in the formation of the supramolecular architecture. In the structure of 2-nitro-1,3-bis(phenylthio)benzene , close, non-bonded interactions of 2.733 (2) and 2.748 (2) Å are observed between the sulfur atoms and the oxygen atoms of the nitro group, indicating another significant organizing force in the crystal lattice. researchgate.net
Comparing the structures of different derivatives reveals the significant impact of substituents on molecular conformation. A study of the perfluorinated analogue, 1,3-bis(pentafluorophenylthiomethyl)benzene , shows a dramatically different conformation from its non-fluorinated counterpart. nih.govresearchgate.net In the perfluorinated derivative, the rings are nearly co-planar, with dihedral angles of just 8.93 (10)° and 10.85 (9)° between the central phenyl ring and the flanking perfluoro rings. nih.govresearchgate.net This contrasts sharply with the nearly perpendicular arrangement (80.24 (10)°) seen in 1,3-bis(phenylsufanylmethyl)benzene. nih.govresearchgate.net This conformational change highlights the influence of fluorine substitution on the molecule's electronic and steric properties, which in turn dictates the preferred solid-state packing.
| Compound | Dihedral Angle(s) | Reference |
|---|---|---|
| 1,3-bis(phenylsufanylmethyl)benzene | 80.24 (10)° | nih.govresearchgate.net |
| 1,3-bis(pentafluorophenylthiomethyl)benzene | 8.93 (10)° and 10.85 (9)° | nih.govresearchgate.net |
| 2-nitro-1,3-bis(phenylthio)benzene | Nitro group twist: 40.69 (7)° | researchgate.net |
Reactivity Profiles and Mechanistic Pathways
Chemical Transformations of the Phenylthio Moieties
The phenylthio groups (-SPh) are the primary sites for chemical reactions on the molecule, aside from the aromatic rings themselves.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the central benzene (B151609) ring of Benzene, 1,3-bis(phenylthio)- is generally not favored. This type of reaction requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex), which is a key step in the addition-elimination mechanism. wikipedia.orglibretexts.orglibretexts.org The phenylthio group is not a strong electron-withdrawing group; it exhibits a weakly deactivating inductive effect but an activating resonance effect. Therefore, direct displacement of a phenylthio group by a nucleophile from the central ring is unlikely under standard SNAr conditions.
Alternatively, nucleophilic attack could theoretically occur at the sulfur atom, leading to the cleavage of a carbon-sulfur bond. However, the C(sp²)–S bond is relatively strong, and such reactions typically require specific reagents or catalytic activation. acs.org
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.orgmsu.edu The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. The phenylthio group (-SPh) is known to be an activating group and an ortho, para-director. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. makingmolecules.comlibretexts.orgminia.edu.eg
In Benzene, 1,3-bis(phenylthio)-, the two phenylthio groups are in a meta position relative to each other. Their directing effects are cooperative, meaning they reinforce each other. Both groups will direct an incoming electrophile to the positions that are ortho and para to them.
Position 2: ortho to one -SPh group and para to the other.
Position 4: ortho to both -SPh groups.
Position 6: ortho to one -SPh group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, 1,3-bis(phenylthio)-
| Position on Central Ring | Relation to Substituent 1 (at C1) | Relation to Substituent 2 (at C3) | Predicted Reactivity |
|---|---|---|---|
| 2 | ortho | ortho | Highly Activated |
| 4 | para | ortho | Highly Activated |
| 5 | meta | meta | Deactivated |
Metal-Catalyzed Cross-Coupling Reactions
Standard metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille couplings, typically require a halide or triflate functional group on the aromatic ring to act as a leaving group. researchgate.netthermofisher.comnih.gov Since Benzene, 1,3-bis(phenylthio)- lacks such a group, it is not a suitable substrate for these conventional reactions.
However, advancements in catalysis have enabled cross-coupling reactions that can proceed via the cleavage of C–S bonds. These reactions are less common but provide a pathway to functionalize thioethers. Such transformations often utilize nickel or palladium catalysts and can couple aryl thioethers with organometallic reagents (e.g., Grignard reagents in Kumada-type couplings). ethz.ch While plausible, specific examples of Benzene, 1,3-bis(phenylthio)- being used as a substrate in C–S bond cross-coupling are not readily found in the literature.
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of Benzene, 1,3-bis(phenylthio)- would be investigated using techniques like cyclic voltammetry to understand its redox processes. wikipedia.org
Reductive Processes: Irreversible Reduction and Product Formation
Aromatic thioethers are known to undergo electrochemical reduction, which typically leads to the irreversible cleavage of the carbon-sulfur bond. researchgate.net For Benzene, 1,3-bis(phenylthio)-, it is expected that the reduction would occur in a stepwise manner. The first electron transfer would lead to the formation of a radical anion, which would then fragment, breaking one of the C–S bonds to produce thiophenolate and a phenyl radical substituted with a phenylthio group. This radical would then be further reduced.
Expected Reduction Pathway:
First Reduction: C₆H₄(SPh)₂ + e⁻ → [C₆H₄(SPh)₂]⁻•
C–S Bond Cleavage: [C₆H₄(SPh)₂]⁻• → [C₆H₄(SPh)]• + PhS⁻
Second Reduction: [C₆H₄(SPh)]• + e⁻ → [C₆H₄(SPh)]⁻
Protonation: [C₆H₄(SPh)]⁻ + H⁺ → C₆H₅SPh
A similar sequence would then occur for the remaining phenylthio group on the resulting diphenyl sulfide (B99878). Because the C–S bond cleavage is a chemically irreversible step, the reduction peaks observed in cyclic voltammetry are expected to be irreversible. researchgate.netdntb.gov.ua
Comparative Electrochemical Studies with Analogous Aromatic Systems
To fully understand the electrochemical behavior of Benzene, 1,3-bis(phenylthio)-, it would be compared with its isomers, Benzene, 1,2-bis(phenylthio)- and Benzene, 1,4-bis(phenylthio)-, as well as with the simpler diphenyl sulfide.
Comparison with Isomers: The reduction potentials of the 1,2-, 1,3-, and 1,4-isomers would likely differ due to the electronic communication between the two thioether groups. The 1,4-isomer (para) and 1,2-isomer (ortho) allow for greater resonance interaction (conjugation) between the groups through the benzene ring, which could stabilize the radical anion intermediate and shift the reduction potential to less negative values compared to the 1,3-isomer (meta), where such direct conjugation is absent. researchgate.netnih.gov
Comparison with Diphenyl Sulfide: Diphenyl sulfide would serve as a baseline, showing the potential required to cleave a single C–S bond. It is expected that the first reduction potential of Benzene, 1,3-bis(phenylthio)- would be similar to or slightly easier (less negative) than that of diphenyl sulfide due to the presence of the second electron-withdrawing sulfur atom.
Studies on related dicationic diaryl systems have shown that the spacing and electronic communication between redox centers significantly influence the reduction potentials and the stability of the resulting species. mdpi.com A similar principle would apply to the bis(phenylthio)benzene system, where the interaction between the two sulfur-centered groups would modulate their electrochemical properties.
Thermal Stability and Decomposition Characteristics
A safety data sheet for Benzene, 1,3-bis(phenylthio)- reports a boiling point of 461.5 °C at 760 mmHg and a flash point of 240.9 °C. echemi.com The high boiling point is indicative of a molecule with relatively strong intermolecular forces and a significant degree of thermal stability. The flash point suggests that the compound is not highly flammable under normal conditions.
Studies on the pyrolysis of various aryl thioethers at very high temperatures (often exceeding 500 °C) indicate that the primary decomposition pathway involves the homolytic cleavage of the carbon-sulfur bonds. This process generates aryl and thiyl radicals, which can then participate in a variety of secondary reactions, including hydrogen abstraction, recombination to form diaryls and disulfides, and fragmentation of the aromatic rings at even higher temperatures.
The thermal decomposition of organometallic complexes containing thioether ligands can also provide insights into the stability of the C-S bond. harvard.edu In many cases, the decomposition of such complexes is initiated by the cleavage of the metal-ligand bond, but at higher temperatures, the fragmentation of the thioether ligand itself can occur.
The following table summarizes the available thermal data for Benzene, 1,3-bis(phenylthio)- and related compounds for comparative purposes.
| Compound | Property | Value | Reference |
|---|---|---|---|
| Benzene, 1,3-bis(phenylthio)- | Boiling Point | 461.5 °C at 760 mmHg | echemi.com |
| Benzene, 1,3-bis(phenylthio)- | Flash Point | 240.9 °C | echemi.com |
| Diphenyl sulfide | Boiling Point | 296 °C | General literature |
Benzene, 1,3-bis(phenylthio)- as a Ligand System
The specific arrangement of the two phenylthio groups on the central benzene ring in Benzene, 1,3-bis(phenylthio)- imparts significant flexibility, allowing it to adopt various coordination modes. This adaptability makes it and its related structures valuable components in the synthesis of complex coordination networks.
Thioether ligands are well-established for their ability to act as bridging ligands, linking metal centers to form extended polymeric structures. The sulfur atoms in these ligands possess lone pairs of electrons that can readily coordinate to soft metal ions, such as those of the Group 11 elements. In molecules like Benzene, 1,3-bis(phenylthio)- and its analogs, the two sulfur atoms can coordinate to different metal ions, thus functioning as a bridge.
This bridging behavior is well-documented in the closely related ligand, 1,3-bis(phenylthiomethyl)benzene, which acts as a bridging ligand through its sulfur atoms when complexed with silver perchlorate (B79767) or silver nitrate. iucr.org Similarly, studies on 1,3-bis(phenylthio)propane (B1581348) reveal the formation of extensive one-dimensional (1D) and two-dimensional (2D) coordination networks with various silver(I) salts, where the thioether sulfur atoms bridge the silver centers. researchgate.net This mode of coordination is fundamental to the construction of coordination polymers, where the repeating ligand-metal linkages extend into one, two, or three dimensions. researchgate.net
A distinct and highly significant coordination mode is observed for the related compound, 1,3-bis(phenylthiomethyl)benzene. This molecule is a member of the SCS-pincer ligand class, which is characterized by its ability to bind to a metal center in a tridentate, meridional fashion. iucr.org This "pincer" grip involves coordination from the two sulfur atoms of the thioether groups and a direct metal-carbon bond with the central benzene ring at the C2 position. iucr.orgnih.gov
This trihapto-SCS pincer-type coordination is commonly observed with transition metals such as Palladium(II) and Platinum(II). iucr.org In these complexes, the ligand framework is relatively rigid, which imparts high stability and allows for predictable control over the metal's coordination sphere. This stability and control make SCS pincer complexes valuable in catalysis and materials science. nih.govnih.gov Unlike the flexible bridging seen with silver(I), the pincer mode involves the chelation of all three donor sites to a single metal atom. iucr.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with these thioether ligands typically involves the self-assembly of the ligand and a metal salt in a suitable solvent. The resulting structures are then characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional architecture.
The soft nature of Silver(I) (Ag(I)) makes it highly compatible with the soft sulfur donors of thioether ligands. This strong affinity leads to the formation of a diverse range of Ag(I) coordination polymers with ligands like Benzene, 1,3-bis(phenylthio)- and its analogs. The flexible coordination geometry of Ag(I), which can range from linear to tetrahedral and beyond, further contributes to the structural diversity of these complexes.
The dimensionality of the coordination network formed between thioether ligands and silver(I) is highly dependent on the specific ligand structure and the reaction conditions. Research on the analogous ligand 1,3-bis(phenylthio)propane demonstrates this variability. When complexed with silver(I) perfluorocarboxylates, it forms dimeric [Ag₂(anion)₂] units that are interconnected by the thioether ligands to generate 2D-networks of neutral sheets. researchgate.net However, with a longer-chain perfluorocarboxylate anion, the same ligand forms a 1D-coordination polymer. researchgate.net
Changing the anion in the silver salt can also shift the dimensionality. For instance, studies on other bidentate thioether ligands have shown that using silver(I) tosylate (AgOTs) as the metal source leads to the formation of 2D frameworks, while switching to silver(I) hexafluorophosphate (B91526) (AgPF₆) with the same ligand results in a 1D structure. nih.gov This illustrates a common strategy in crystal engineering, where the choice of anion is used to tune the final supramolecular architecture.
| Ligand System | Silver(I) Salt Anion | Resulting Network Dimensionality | Reference |
|---|---|---|---|
| Bidentate Thioether Ligands | Tosylate (OTs⁻) | 2D Framework | nih.gov |
| Bidentate Thioether Ligands | Hexafluorophosphate (PF₆⁻) | 1D Structure | nih.gov |
| 1,3-bis(phenylthio)propane | Perfluorobutyrate | 1D Polymer Chain | researchgate.net |
| 1,3-bis(phenylthio)propane | Trifluoroacetate | 2D Network Sheet | researchgate.net |
The final topology of a coordination network is not determined solely by the ligand and metal ion but is critically influenced by other factors present during self-assembly, such as counter-anions and crystallization solvents.
Influence of Crystallization Solvents: The solvent used for crystallization can also direct the final structure. A study on silver(I) sulfonate complexes with 1,3-bis(phenylthio)propane demonstrated that the solvent directly impacts the coordination mode of the silver atoms. researchgate.net When nonpolar solvents like petroleum ether were used, the silver atoms were bound in a double-bridge fashion. researchgate.net However, when the complexes were recrystallized from diethyl ether, a monobridge binding mode was observed. researchgate.net This highlights the subtle but significant role of solvent-ligand and solvent-metal interactions in guiding the self-assembly process.
| Anion | Crystallization Solvent | Observed Silver Bridging Mode | Reference |
|---|---|---|---|
| p-Toluenesulfonate (p-TsO⁻) | Petroleum Ether | Double-bridge | researchgate.net |
| p-Toluenesulfonate (p-TsO⁻) | Diethyl Ether | Monobridge | researchgate.net |
| Trifluoromethanesulfonate (CF₃SO₃⁻) | Petroleum Ether | Double-bridge | researchgate.net |
| Trifluoromethanesulfonate (CF₃SO₃⁻) | Diethyl Ether | Monobridge | researchgate.net |
Group 11 Metal Complexes (e.g., Silver(I))
Metal-Metal Interactions in Dimeric Units
While direct, strong metal-metal bonds are not a defining feature of complexes derived from Benzene, 1,3-bis(phenylthio)-, the formation of dimeric and polynuclear structures often brings metal centers into proximity, allowing for weaker interactions. In cobalt(II) bis(dithiolene) complexes with related structures, dimeric species have been observed in both solid-state and solution. These dimers are often held together by bridging ligands or through-space interactions. Similarly, trinuclear nickel complexes supported by bis(phosphinoaryl)benzene frameworks can exhibit metal-arene interactions, where the electron density of the benzene ring on the ligand interacts with an adjacent metal center. The study of such polynuclear systems is crucial for understanding cooperative effects between metal centers, which can influence the catalytic and magnetic properties of the material.
Platinum Group Metal Complexes (e.g., Pd, Pt, Ru, Rh)
The synthesis of Palladium(II) and Platinum(II) complexes with thioether ligands, including those structurally related to Benzene, 1,3-bis(phenylthio)-, has been well-documented. These metals readily coordinate to the soft sulfur donor atoms. With ligands like 1,2-bis(o-methylthiophenylthio)ethane, four-coordinate dinuclear complexes of the type [M₂LX₄] (where M = Pd or Pt, L is the thioether ligand, and X is a halide) are formed. In these structures, the thioether acts as a bridging quadridentate ligand.
Stable di- and tetra-nuclear Pd(II) and Pt(II) complexes have also been obtained from reactions with large macrocyclic bis(dithiodiimine) Schiff bases in tetrahydrofuran. These complexes typically feature square-planar geometry around the Pd(II) and Pt(II) ions. Furthermore, pincer-type ligands with a similar 1,3-disubstituted benzene core, such as 1,3-bis(N-methylimino)benzene, react with K₂PtCl₄ to yield stable Pt(II) complexes.
| Metal | Ligand Type | Complex Type | Geometry | Reference |
| Pd(II) | Bis(o-methylthiophenylthio)alkane | [Pd₂LX₄] | Square-planar | |
| Pt(II) | Bis(o-methylthiophenylthio)alkane | [Pt₂LX₄] | Square-planar | |
| Pd(II) | Macrocyclic bis(dithiodiimine) | Dinuclear | Square-planar | |
| Pt(II) | Macrocyclic bis(dithiodiimine) | Dinuclear | Square-planar | |
| Pt(II) | 1,3-bis(N-methylimino)benzene | Mononuclear Pincer | Distorted Square-planar |
Research into Ruthenium(II) complexes has explored the use of related ligands incorporating both thioether and triazole functionalities. The introduction of a triazole moiety into the ligand framework offers alternative coordination modes and has been a focus in the development of Ru(II) tris(heteroleptic) complexes. For instance, Ru(II) η⁶-arene complexes containing bidentate triazolylidene-triazolide ligands have been successfully prepared and characterized. The synthesis of such complexes often involves reacting a suitable ruthenium precursor, like [Ru(PPh₃)₃Cl₂], with the desired triazole-appended ligand. The resulting complexes have shown potential as catalysts and have been investigated for their photochemical properties, where irradiation can lead to ligand release.
Rhodium(III) has been shown to form complexes with multidentate thioether and N,S-heterocyclic ligands. The reaction of rhodium(III) halides with ligands like 1,3,5-tris(benzimidazolyl)benzene can produce mononuclear cyclometallated products. With quadridentate thioether ligands such as 1,3-bis(o-methylthiophenylthio)propane, more complex structures like [Rh₄L₃X₁₂] have been isolated and characterized. These studies highlight the tendency of the hard Rh(III) center to coordinate with a combination of soft thioether donors and other available coordination sites, leading to intricate polynuclear assemblies.
Other Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Te)
The coordination chemistry of Benzene, 1,3-bis(phenylthio)- and related ligands extends beyond the platinum group metals to other d-block elements.
Cobalt(II) and Nickel(II): With quadridentate thioether ligands, Co(II) and Ni(II) typically form six-coordinate, octahedral complexes of the type [MLX₂], where the ligand is quadridentate. Trinuclear Ni(II) and Cu(II) complexes have also been prepared with ligands derived from dibenzo[e,k]-2,3-bis(hydroxyimino)-1,4-diaza-7,10-dithia-2,3,8,9-tetrahydrocyclododecine, where the metals coordinate to both sulfur and nitrogen atoms.
Copper(II): In contrast to Co(II) and Ni(II), Cu(II) tends to form four-coordinate dinuclear complexes, [M₂LX₄], with bridging quadridentate thioether ligands.
Tellurium (Te): Tellurium forms complexes with thioether ligands. The reaction of TeX₄ (X = Cl, Br) with dithioethers like MeS(CH₂)₂SMe results in distorted octahedral chelate complexes, [TeX₄{RS(CH₂)₂SR}]. A related ligand, 1,3-bis((phenylthio)methyl)benzene, which features a methylene (B1212753) spacer, has been shown to form a "pincer"-type complex with Tellurium, coordinating in a tridentate SCS fashion.
| Metal | Ligand Type | Complex Type/Formula | Coordination | Reference |
| Co(II) | Quadridentate Thioether | [CoLX₂] | Six-coordinate, Octahedral | |
| Ni(II) | Quadridentate Thioether | [NiLX₂] | Six-coordinate, Octahedral | |
| Cu(II) | Quadridentate Thioether | [Cu₂LX₄] | Four-coordinate, Dinuclear | |
| Te(IV) | Dithioether | [TeX₄{RS(CH₂)₂SR}] | Distorted Octahedral | |
| Te | 1,3-Bis((phenylthio)methyl)benzene | Pincer Complex | Tridentate (SCS) |
Reactivity of Metal Complexes
The reactivity of metal complexes containing Benzene, 1,3-bis(phenylthio)- and its analogs is diverse and dependent on the metal center, its oxidation state, and the coordination environment.
One notable reaction is S-dealkylation, which has been observed in Pd(II) and Pt(II) complexes of o-methyl-substituted thioether ligands when dissolved in N,N-dimethylformamide. This process involves the cleavage of a sulfur-carbon bond.
The decomposition pathways of related complexes have also been studied. For a dimeric (phenylthio)alkylpalladacycle, two main routes were identified: a 1,2-hydrogen shift followed by β-elimination of the Pd-SR group, and hydrolysis of the C-S bond to yield an aldehyde and a palladium thiolate.
Furthermore, the reactivity can be influenced by external stimuli. Ruthenium(II) complexes bearing conformationally flexible 1,2,3-triazole-based ligands exhibit intriguing photochemical behavior, where irradiation can induce ligand release through dechelation and linkage isomerism. In a different vein, certain rare-earth metal complexes bridged by a benzene tetraanion can act as potent four-electron reductants, capable of reducing unsaturated organic substrates like 1,3,5,7-cyclooctatetraene.
Coordination Chemistry and Metallosupramolecular Architectures
S-Dealkylation Reactions in Palladium(II) and Platinum(II) Systems
Currently, there is a notable absence of specific research findings in the scientific literature detailing the S-dealkylation reactions of Benzene (B151609), 1,3-bis(phenylthio)- with palladium(II) and platinum(II) systems. While the broader field of coordination chemistry involving thioether ligands and platinum group metals is well-established, the specific reactivity of the phenyl groups in this particular diaryl thioether ligand, in the context of S-dealkylation promoted by palladium(II) or platinum(II), has not been documented.
The activation and cleavage of carbon-sulfur (C-S) bonds are significant areas of research in organometallic chemistry, with implications for catalysis and organic synthesis. However, studies tend to focus on the cleavage of alkyl-sulfur bonds (S-alkylation/dealkylation) or the activation of C-S bonds in different chemical environments, such as in thiophenes or thioesters. The dealkylation of a phenyl group from a diaryl thioether represents a thermodynamically challenging process due to the strength of the aryl C-S bond.
Consequently, without available experimental data or theoretical studies on the interaction of Benzene, 1,3-bis(phenylthio)- with palladium(II) and platinum(II) complexes leading to S-dephenylation, a detailed and scientifically accurate discussion on this specific topic cannot be provided at this time. Further research is required to explore this area of its coordination chemistry.
Surface Chemistry and Adsorption Phenomena
Adsorption Behavior on Noble and Transition Metal Surfaces
The adsorption of Benzene (B151609), 1,3-bis(phenylthio)- on noble and transition metal surfaces is a multifaceted process involving contributions from both the sulfur heteroatoms and the aromatic rings. researchgate.net On surfaces like gold, the sulfur atoms are expected to be the primary anchoring points, a behavior observed in analogous molecules like 1,3-benzenedithiol (B1198324) which forms two S-Au linkages. researchgate.netnih.gov The interaction with more reactive transition metals such as palladium and platinum may involve a more complex interplay of forces, including stronger covalent contributions from the aromatic system. researchgate.netnsf.gov The sticking probability of benzene derivatives on these metal surfaces at low temperatures is typically near unity, often suggesting a precursor-mediated adsorption mechanism. researchgate.netnsf.gov
The binding of Benzene, 1,3-bis(phenylthio)- to metal surfaces is understood through a combination of bonding interactions. researchgate.net These include direct covalent bonding through the sulfur atoms and delocalized interactions involving the molecule's extensive π-electron system. researchgate.net
The sulfur atoms of the phenylthio groups are the primary sites for forming strong, direct covalent bonds with metal surfaces. researchgate.net Thiol and thioether groups readily bind to both noble and transition metals. researchgate.netnih.gov Studies on the related compound 1,3-benzenedithiol on gold surfaces confirm that the molecule adsorbs by forming two S-Au linkages. researchgate.netnih.gov Similarly, structural analyses of metal complexes with 1,3-bis(phenylthiomethyl)benzene show it acting as a bridging ligand through its sulfur atoms with metals like silver, palladium, and platinum. researchgate.netnih.govresearchgate.net This strong sulfur-metal interaction is expected to anchor the Benzene, 1,3-bis(phenylthio)- molecule to the substrate. researchgate.net
| Metal Surface | Adsorption Energy (eV) | Experimental Method |
|---|---|---|
| Pt(111) | -1.21 to -1.82 | Calorimetry, TPD |
| Ni(111) | -1.80 | Calorimetry |
| Rh(111) | -1.63 | TPD |
| Pd(111) | -1.42 | TPD |
| Cu(111) | -0.71 | TPD |
| Ag(111) | -0.62 | TPD |
| Au(111) | -0.67 | TPD |
Data compiled from theoretical calculations and experimental measurements for benzene adsorption, which serves as a model for the aromatic system interactions of Benzene, 1,3-bis(phenylthio)-. researchgate.netnsf.govaps.orguni.lu
Individual metal atoms, or adatoms, on a surface can play a critical role in the coordination of sulfur-containing molecules. researchgate.net The flexible nature of the phenylthio groups allows the molecule to adapt to the surface topography and coordinate effectively. researchgate.net In organometallic chemistry, related molecules are known to act as "pincer" ligands, where two sulfur atoms and a central carbon atom bind to a single metal center. researchgate.netnih.govresearchgate.net This demonstrates the capacity of the sulfur atoms to coordinate with specific metal sites. researchgate.net On a surface, this translates to a preference for binding at specific sites such as step edges or to individual adatoms where the coordination environment is favorable for forming strong S-metal bonds. researchgate.net
Surface Binding Mechanisms
Formation of Self-Organized Supramolecular Structures
The structure of Benzene, 1,3-bis(phenylthio)- allows for the possibility of forming ordered, self-organized supramolecular structures on surfaces. researchgate.net Self-assembly is driven by a balance of molecule-substrate and intermolecular interactions. researchgate.net While the strong sulfur-metal bonds primarily govern the adsorption, weaker intermolecular forces, such as π-π stacking and van der Waals interactions between adjacent molecules, can guide the formation of ordered domains. researchgate.netnih.gov
Studies on similar molecules, such as derivatives of benzene-1,3,5-tricarboxamide (B1221032) (BTA), show a strong tendency to form filaments and other hierarchical assemblies through hydrogen bonding and other non-covalent interactions. researchgate.nettue.nltue.nl Although Benzene, 1,3-bis(phenylthio)- lacks strong hydrogen bonding groups, the potential for aromatic π-π interactions between the phenyl rings of neighboring molecules could facilitate the formation of ordered 2D arrays on a suitable substrate. researchgate.netnih.gov However, the specific geometry and electronic properties of the substrate play a crucial role in determining the final structure, as seen with 1,3-benzenedithiol, which does not self-assemble efficiently on gold surfaces. researchgate.netnih.gov
Lack of Specific Research on "Benzene, 1,3-bis(phenylthio)-" in Surface-Controlled Hierarchical Growth of Metal-Organic Architectures
Despite a thorough search of scientific literature, there is a notable absence of specific research focusing on the chemical compound "Benzene, 1,3-bis(phenylthio)-" in the context of surface chemistry, adsorption phenomena, and strategies for controlling the hierarchical growth of metal-organic architectures on surfaces.
While the broader fields of surface science and metal-organic framework (MOF) synthesis are well-established areas of study, the specific application of "Benzene, 1,3-bis(phenylthio)-" as a molecular building block for controlled, hierarchical assembly on surfaces does not appear to be documented in available research.
General principles of controlling the growth of metal-organic architectures on surfaces often involve the use of functionalized self-assembled monolayers (SAMs) to direct the orientation of the resulting structures. For instance, research has demonstrated that carboxylate-terminated SAMs can induce a directional growth in certain MOFs, while alcohol-terminated surfaces can promote a orientation. This tunability is a key aspect of developing advanced materials for various applications.
Furthermore, the inclusion of sulfur-containing ligands, such as those with thioether functionalities, is a known strategy in the design of MOFs. These thioether groups can act as binding sites for soft metals and can influence the stability and functional properties of the resulting framework. The synthesis of MOFs incorporating thiol and thioether-based ligands is an active area of research, with strategies including direct synthesis with functionalized linkers and post-synthetic modification to introduce these groups.
However, a direct link between these general strategies and the specific use of "Benzene, 1,3-bis(phenylthio)-" for the controlled hierarchical growth of metal-organic architectures on surfaces is not found in the current body of scientific literature. Consequently, detailed research findings and data tables specifically pertaining to this compound's role in such applications cannot be provided.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.
DFT calculations are instrumental in predicting the fundamental electronic properties of a molecule. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then determining various electronic descriptors. Key properties include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation nih.govresearchgate.net.
For Benzene (B151609), 1,3-bis(phenylthio)-, the HOMO is expected to have significant contributions from the π-orbitals of the benzene rings and the lone pair electrons of the sulfur atoms. The LUMO is anticipated to be a π*-antibonding orbital distributed across the aromatic system. The presence of the electron-donating phenylthio groups would likely raise the HOMO energy and slightly alter the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene. This smaller gap suggests increased reactivity and potential for charge transfer interactions nih.govresearchgate.net.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions scispace.com. In Benzene, 1,3-bis(phenylthio)-, the MEP would likely show negative potential (red/yellow areas) around the sulfur atoms due to their lone pairs, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue areas) scispace.com.
| Property | Description | Expected Value/Characteristic for Benzene, 1,3-bis(phenylthio)- |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high, influenced by sulfur lone pairs and π-systems. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily a π* orbital of the aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be smaller than benzene, suggesting higher reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | A non-zero dipole moment is expected due to the meta-substitution pattern. |
| MEP | Visualizes charge distribution, predicting sites for electrophilic/nucleophilic attack. | Negative potential localized on sulfur atoms; positive potential on hydrogens. |
This table presents expected properties for Benzene, 1,3-bis(phenylthio)- based on theoretical principles and data from analogous molecules.
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are calculated from the electronic energy and its derivatives with respect to the number of electrons and are used to predict the most likely sites for chemical reactions semanticscholar.orgscielo.org.mx.
Global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft" semanticscholar.orgresearchgate.net.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons mdpi.comnih.gov.
For Benzene, 1,3-bis(phenylthio)-, its relatively small HOMO-LUMO gap would classify it as a soft molecule, indicating higher reactivity compared to hard molecules semanticscholar.org.
Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack scispace.comsemanticscholar.org. For an electrophilic attack, the reactive sites are where the Fukui function f⁻ is highest, which corresponds to the regions where an electron is most easily removed (related to the HOMO distribution). For Benzene, 1,3-bis(phenylthio)-, these sites are predicted to be the sulfur atoms and certain carbon atoms on the phenyl rings.
DFT is also employed to map out entire reaction pathways, for instance, in transition-metal-catalyzed cross-coupling reactions involving aryl thioethers nih.gov. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a detailed mechanistic understanding of how the molecule might be synthesized or how it might react nih.gov.
The interaction of organic molecules with surfaces is critical for applications in catalysis, sensors, and molecular electronics. DFT simulations are a primary tool for investigating these interactions, providing detailed information on adsorption geometries, binding energies, and the nature of the surface-adsorbate bond.
While direct simulations of Benzene, 1,3-bis(phenylthio)- on a specific surface are not readily found, extensive research on the adsorption of thiols, aryl sulfides, and benzene on metal surfaces (like gold, copper, and platinum) offers a clear picture of the expected behavior nih.govresearchgate.netnih.gov. The sulfur atoms are the key to the interaction. Thiol and thioether groups are known to form strong coordinative bonds with metal surfaces nih.govresearchgate.net.
For Benzene, 1,3-bis(phenylthio)-, it is predicted that the molecule would adsorb onto a noble metal surface primarily through its two sulfur atoms. The molecule would likely adopt a specific orientation to maximize the S-metal interaction, with the central benzene ring potentially lying tilted with respect to the surface. The binding energy, a measure of the adsorption strength, would be significant due to the formation of two S-metal bonds. DFT calculations can quantify this energy, typically finding values in the range of -1 to -2 eV for similar dithiol molecules on gold surfaces, indicating strong chemisorption researchgate.net.
| Adsorbate | Surface | Adsorption Energy (eV) | Adsorption Site | Reference |
| Sulfur | Ni(111) | -5.13 | fcc-hollow | nih.gov |
| Sulfur | Cu(111) | -4.24 | fcc-hollow | nih.gov |
| Sulfur | Pd(111) | -4.71 | fcc-hollow | nih.gov |
| Sulfur | Au(111) | -3.00 | fcc-hollow | nih.gov |
| Benzene | Pyrophyllite | - | Hollow sites | issmge.org |
This table shows calculated adsorption energies for elemental sulfur and preferred sites for benzene on various surfaces, illustrating the type of data obtained from DFT simulations. The strong affinity of sulfur for metal surfaces suggests a strong binding for Benzene, 1,3-bis(phenylthio)-.
Excited State Calculations
Understanding the behavior of molecules upon absorption of light is crucial for designing materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaics. Excited-state calculations provide insight into optical properties and the fate of a molecule after photoexcitation.
Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for calculating the electronic excited states of medium to large-sized molecules rsc.orgchemrxiv.org. It allows for the simulation of electronic absorption spectra by calculating the vertical excitation energies (the energy difference between the ground and excited states at the ground-state geometry) and the oscillator strengths, which determine the intensity of the absorption peaks researchgate.netresearchgate.net.
A TDDFT calculation for Benzene, 1,3-bis(phenylthio)- would predict its UV-Visible absorption spectrum. The main absorptions would correspond to π → π* transitions within the aromatic rings. The calculations would also characterize the nature of these transitions, identifying, for example, any intramolecular charge transfer (ICT) character, where electron density moves from one part of the molecule (the donor, likely the phenylthio groups) to another (the acceptor, the central benzene ring) upon excitation researchgate.net. Such ICT transitions are fundamental to the function of many organic electronic materials. Studies on other sulfur-containing aromatic compounds have shown that TDDFT can reliably reproduce the main features of their absorption spectra researchgate.net.
Beyond predicting spectra, computational methods can map the potential energy surfaces of both the ground and excited states. This analysis is key to understanding the dynamic processes that occur after a molecule absorbs a photon. When a molecule is in an excited state, it can relax through several pathways, including fluorescence (emitting a photon), internal conversion (non-radiative decay to a lower state of the same spin multiplicity), or intersystem crossing (a transition to a state with a different spin multiplicity, e.g., from a singlet to a triplet state) rsc.orgnih.gov.
For Benzene, 1,3-bis(phenylthio)-, calculations could explore the geometries of the lowest singlet (S₁) and triplet (T₁) excited states. The sulfur atoms, being relatively heavy, could enhance the rate of intersystem crossing through spin-orbit coupling, potentially making triplet state formation an efficient process rsc.org. This is a critical property for materials used in phosphorescent OLEDs. By mapping the energy profiles connecting these different electronic states, including locating conical intersections (points where potential energy surfaces cross), researchers can predict excited-state lifetimes and quantum yields of different photophysical processes nih.govresearchgate.net. Studies on structurally related molecules, such as 1,3-bis(N-carbazolyl)benzene, have successfully used these methods to unravel complex excited-state relaxation dynamics researchgate.net.
Molecular Orbital (MO) Contributions to Electronic Transitions
The electronic transitions in "Benzene, 1,3-bis(phenylthio)-" can be understood by analyzing the contributions of its molecular orbitals (MOs). Electronic transitions occur when an electron is excited from an occupied MO to an unoccupied MO. The nature of these transitions, such as π → π* or n → π*, is determined by the types of orbitals involved.
In organic molecules like "Benzene, 1,3-bis(phenylthio)-", electronic transitions detectable by UV-visible spectroscopy typically involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals largely dictates the absorption wavelength. For aromatic systems, π → π* transitions are common and often intense. The presence of sulfur atoms with lone pairs of electrons also allows for n → σ* and n → π* transitions.
A detailed computational analysis would be required to precisely quantify the energies of the molecular orbitals and identify the specific orbitals contributing to each electronic transition. This analysis would involve solving the Schrödinger equation for the molecule, often using density functional theory (DFT) or other quantum chemistry methods. The results would indicate which electronic transitions are most probable and their corresponding absorption energies.
Theoretical Descriptors for Aromaticity and Conjugation
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Several computational methods are used to quantify the degree of aromaticity and electron delocalization.
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.
For "Benzene, 1,3-bis(phenylthio)-", NICS calculations would be performed for the central benzene ring as well as the two peripheral phenyl rings. The calculated NICS values would provide a quantitative measure of the aromaticity of each ring system within the molecule. Comparing these values to that of unsubstituted benzene could reveal the electronic influence of the phenylthio substituents on the aromatic character of the central ring.
Table 1: Illustrative NICS(0) and NICS(1) Values for Aromatic Systems
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
| Benzene | -7.77 | -10.02 | Aromatic |
| Naphthalene (Ring 1) | -9.89 | -12.34 | Aromatic |
| Naphthalene (Ring 2) | -9.89 | -12.34 | Aromatic |
Note: This table provides example values for benzene and naphthalene for comparative purposes. Specific NICS calculations for "Benzene, 1,3-bis(phenylthio)-" are required for a definitive assessment.
Anisotropy of Induced Current Density (AICD) Plots
The Anisotropy of the Induced Current Density (AICD) method provides a visual representation of electron delocalization and aromaticity. AICD plots depict the pathways of magnetically induced ring currents. A strong diatropic (clockwise) current flowing around the interior of a ring is a clear indicator of aromaticity, while a paratropic (counter-clockwise) current signifies antiaromaticity.
For "Benzene, 1,3-bis(phenylthio)-", an AICD plot would visualize the current densities in the plane of the central and peripheral rings. This would allow for a qualitative and quantitative assessment of the extent of electron delocalization within each ring and potentially between the rings through the sulfur bridges. The visualization can help to understand the conjugation pathways throughout the entire molecule.
Electron Delocalization Density Basin (EDDB) and Gauge Including Magnetically Induced Current (GIMIC) Criteria
The Gauge-Including Magnetically Induced Current (GIMIC) method, also known as Current Density Functional Theory (CDFT), is a powerful tool for calculating and analyzing the magnetically induced currents in molecules. From the GIMIC calculations, various properties related to aromaticity can be derived.
The Electron Delocalization Density Basin (EDDB) approach, when combined with GIMIC, can provide a detailed picture of electron delocalization. This method partitions the molecule into electronic basins and quantifies the electron flow between them. For "Benzene, 1,3-bis(phenylthio)-", this analysis would reveal the precise pathways and magnitudes of electron delocalization within the aromatic rings and across the sulfur linkages. This provides a more nuanced understanding of the electronic communication between the different parts of the molecule.
Applications in Advanced Materials Science
Conductive Polymers and Organic Semiconductors
While direct polymerization of Benzene (B151609), 1,3-bis(phenylthio)- into conductive polymers is not extensively documented, its core structure is a key component of poly(phenylene sulfide) (PPS), a high-performance thermoplastic with excellent thermal stability, chemical resistance, and electrical insulation properties. specialchem.comwikipedia.orgresearchgate.net PPS consists of aromatic rings linked by sulfide (B99878) groups. wikipedia.org Although inherently an insulator, PPS can be rendered semiconducting through oxidation or the introduction of dopants. wikipedia.org The 1,3-bis(phenylthio)benzene unit can be incorporated into poly(aryl thioether)s, a class of polymers known for their robustness. nih.gov The development of porous poly(aryl thioether)s through methods like Pd-catalyzed C-S/C-S metathesis highlights the potential for creating functional materials from building blocks related to Benzene, 1,3-bis(phenylthio)-. nih.govmdpi.com
In the realm of organic semiconductors, derivatives of Benzene, 1,3-bis(phenylthio)- are explored for their potential in organic field-effect transistors (OFETs). The performance of such devices is highly dependent on the molecular structure of the organic semiconductor. While specific studies on Benzene, 1,3-bis(phenylthio)- for this application are emerging, the broader class of thioether-containing aromatic compounds is of significant interest. The introduction of thioether linkages can influence the molecular packing and electronic coupling between molecules in the solid state, which are critical factors for efficient charge transport.
Optoelectronic Devices
The photophysical properties of Benzene, 1,3-bis(phenylthio)- and its derivatives make them potential candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The emission characteristics of organic materials are closely tied to their molecular structure. For instance, a solution-processable host material, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene, has been successfully used in OLEDs employing thermally activated delayed fluorescence. nih.govsamaterials.com This demonstrates the utility of the 1,3-disubstituted benzene core in designing materials with specific photoluminescent properties. While direct application of Benzene, 1,3-bis(phenylthio)- in OLEDs is not yet widespread, its structural framework offers a versatile platform for the synthesis of new luminescent materials.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. The properties of MOFs, such as pore size, shape, and functionality, can be tuned by judiciously selecting these building blocks. researchgate.net While there is a vast library of organic linkers used in MOF synthesis, the direct use of Benzene, 1,3-bis(phenylthio)- as a primary linker is not extensively reported. However, its derivatives, particularly those with coordinating groups like carboxylates or azoles, hold potential for the construction of novel MOFs. The flexible nature of the thioether bonds and the potential for post-synthetic modification of the phenyl rings could lead to MOFs with interesting properties for applications in gas storage, separation, and catalysis. For instance, thioether-functionalized porous aromatic frameworks have shown high selectivity for capturing and concentrating copper from biological fluids. acs.org
Catalysis
The most significant application of the Benzene, 1,3-bis(phenylthio)- scaffold to date is in the field of catalysis, particularly in the design of ligands for transition metal complexes.
The 1,3-disubstituted benzene core is a common backbone for "pincer" ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. These ligands are known to form highly stable metal complexes with unique catalytic activities. While Benzene, 1,3-bis(phenylthio)- itself can act as a ligand, modifications to introduce stronger donor atoms like phosphorus are common. For example, 1,3-bis(phosphinomethyl)benzene derivatives are well-known PCP pincer ligands. researchgate.net
Palladium pincer complexes featuring an SCS (thiolate-carbon-thiolate) coordination motif derived from related structures have been synthesized and characterized. A notable example is a palladium pincer complex of a bis(N-heterocyclic thione) ligand, which has shown catalytic activity in Suzuki, Heck, and Sonogashira cross-coupling reactions. researchgate.net Similarly, palladium complexes with unsymmetrical 1-thiophosphoryloxy-3-thiophosphorylbenzenes have been found to be highly active catalysts for Suzuki cross-coupling reactions. nih.govacs.org These examples underscore the potential of the 1,3-bis(phenylthio)benzene framework in creating robust and efficient catalysts for important organic transformations.
| Catalyst Type | Reaction | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| SCS bis(N-heterocyclic thione) Pd pincer complex | Suzuki, Heck, Sonogashira cross-coupling | Aryl halides, boronic acids, alkenes, alkynes | Demonstrated catalytic activity in multiple C-C bond forming reactions. | researchgate.net |
| [2-{(thiophosphoryl)oxy}-6-(diphenylthiophosphoryl)phenyl]palladium chlorides | Suzuki cross-coupling | Aryl bromides and phenylboronic acid | High catalytic activity observed. | nih.govacs.org |
| N,N'-di-tert-butylbenzene-1,3-dicarbothioamide SCS pincer palladium(II) complex | Mizoroki-Heck and Suzuki-Miyaura cross-coupling | Aryl bromides, tert-butyl acrylate, p-tolylboronic acid | Good catalytic activity with high conversion rates for activated substrates. | chemrxiv.org |
Complexes derived from ligands containing the 1,3-bis(phenylthio)benzene backbone have shown promise in catalytic oxidation and transfer hydrogenation reactions. Ruthenium complexes, in particular, are known to be effective catalysts for alcohol oxidation. researchgate.netdntb.gov.uaresearchgate.netosti.gov While direct studies with Benzene, 1,3-bis(phenylthio)- are limited, related ruthenium complexes with (phenylthio)methyl-pyridine scaffolds have been investigated for the transfer hydrogenation of ketones and aldehydes. acs.org Research on iridium-catalyzed transfer hydrogenation of ketones has also highlighted the importance of the ligand structure in determining catalytic activity and selectivity. mdpi.comrsc.org The development of nickel(II) pincer complexes for the transfer hydrogenation of aldehydes and ketones further expands the scope of these catalytic systems. rsc.org
The concept of "atom-trapping" in heterogeneous catalysis involves the use of a support material that can reversibly bind and release active catalytic species, preventing their aggregation and deactivation. Thioether-functionalized porous polymers, which can be synthesized from building blocks similar to Benzene, 1,3-bis(phenylthio)-, have been shown to be effective in capturing metal ions. mdpi.comacs.orgnih.govresearchgate.net This property is crucial for the development of robust heterogeneous catalysts where the active metal can be stabilized within the porous support. While the direct application of Benzene, 1,3-bis(phenylthio)- in atom-trapping catalysis is an area for future exploration, the existing research on thioether-containing porous materials provides a strong foundation for such investigations.
Q & A
Basic: What are the common synthetic routes for preparing Benzene, 1,3-bis(phenylthio)-, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A plausible route uses 1,3-dibromobenzene as a precursor, where bromine atoms are replaced by phenylthiol groups via reaction with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysis: Transition metals like CuI or Pd(PPh₃)₄ may facilitate cross-coupling .
- Byproduct mitigation: Slow addition of thiolate anions and inert atmospheres reduce disulfide formation .
- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing Benzene, 1,3-bis(phenylthio)-?
Answer:
Key methods include:
- FT-IR: C-S stretches (~650–750 cm⁻¹) and aromatic C-H bends confirm functional groups .
- NMR (¹H/¹³C): Aromatic proton splitting patterns (e.g., para-substitution at 1,3-positions) and sulfur-induced deshielding validate structure .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced: How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of Benzene, 1,3-bis(phenylthio)-?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:
- Model HOMO-LUMO gaps: Sulfur’s electron-withdrawing effects lower HOMO energy, directing electrophilic attack to specific positions .
- Simulate reaction pathways: Transition states for substitution reactions (e.g., thiolate attack on brominated intermediates) reveal activation barriers .
- Validate spectral data: Compare computed IR/NMR spectra with experimental results to resolve ambiguities .
- Predict coordination behavior: Molecular electrostatic potential (MEP) maps identify sulfur’s nucleophilic sites for metal binding .
Advanced: What experimental approaches resolve contradictions in reported catalytic efficiencies for derivatives of Benzene, 1,3-bis(phenylthio)-?
Answer:
Discrepancies in catalytic yields (e.g., cross-coupling reactions) require:
- Controlled variable testing: Systematically vary catalysts (Pd vs. Cu), solvents, and temperatures.
- Kinetic profiling: Use in situ NMR or GC-MS to monitor intermediate formation and rate constants .
- Thermodynamic analysis: Compare experimental ΔrH° values with computational enthalpies (e.g., ion clustering data ).
- Post-reaction characterization: XPS or TEM identifies catalyst decomposition (e.g., Pd nanoparticle formation) .
Basic: What safety protocols are essential when handling Benzene, 1,3-bis(phenylthio)- in the laboratory?
Answer:
- PPE: Gloves, goggles, and lab coats prevent dermal/ocular exposure.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Spill management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
- First aid: For skin contact, wash with soap/water; seek medical attention for persistent irritation .
Advanced: How does steric hindrance from phenylthio groups influence the compound’s coordination chemistry with transition metals?
Answer:
The bulky phenylthio substituents:
- Limit metal accessibility: Steric effects reduce binding to large metal centers (e.g., Ru or Pd) unless flexible ligands (e.g., bisphosphines ) are used.
- Modulate electronic effects: Sulfur’s lone pairs enhance σ-donation, stabilizing low-oxidation-state metals (e.g., Cu(I)).
- Experimental validation:
Advanced: What strategies address challenges in crystallizing Benzene, 1,3-bis(phenylthio)- for structural analysis?
Answer:
- Solvent screening: Use mixed solvents (e.g., CHCl₃/hexane) to induce slow crystallization.
- Temperature gradients: Gradual cooling from 60°C to RT promotes crystal growth.
- Seeding: Introduce microcrystals from analogous compounds (e.g., bisphosphine derivatives ).
- Single-crystal XRD: Confirm molecular packing and sulfur-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
